N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
Description
N-[2-(1H-Indol-3-yl)ethyl]prop-2-enamide (IUPAC name: prop-2-enamide substituted at the nitrogen with a 2-(1H-indol-3-yl)ethyl group) is a synthetic amide derivative combining the tryptamine scaffold with an acrylamide moiety. Tryptamine, a biogenic amine, is known for its diverse pharmacological activities, including interactions with serotonin receptors and monoamine oxidase inhibition . This compound has been synthesized via carbodiimide-mediated coupling reactions, such as DCC (N,N’-dicyclohexylcarbodiimide), which activates carboxylic acids for amide bond formation with amines .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-13(16)14-8-7-10-9-15-12-6-4-3-5-11(10)12/h2-6,9,15H,1,7-8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUGGBGZQFMMTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide typically involves the reaction between tryptamine and a suitable carboxylic acid derivative. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between tryptamine and acryloyl chloride. The reaction is carried out in an anhydrous solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to serotonin and other neurotransmitters.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide is not fully understood, but it is believed to interact with various molecular targets due to its indole structure. Indole derivatives are known to bind to serotonin receptors and other neurotransmitter receptors, potentially modulating their activity. This compound may also inhibit certain enzymes or interact with DNA, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituted Aromatic Amides
Several derivatives share the N-(2-(1H-indol-3-yl)ethyl)amide core but differ in the acyl group:
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide: Combines the tryptamine moiety with carprofen (a 2-arylpropanoic acid NSAID).
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide : Derived from naproxen (methoxy-naphthalene NSAID), this compound retains COX inhibition while introducing tryptamine’s serotonergic properties .
N-(2-(1H-Indol-3-yl)ethyl)-3-phenylprop-2-enamide (Cinnamoyl tryptamine) : Features a cinnamoyl group instead of acrylamide, altering electronic properties and receptor affinity .
Halogenated and Heterocyclic Derivatives
- N-{2-[7-Bromo-2-(pent-4-yn-1-yl)-1H-indol-3-yl]ethyl}-4-chlorobenzenesulfonamide : Incorporates a sulfonamide group and bromo-indole, expanding steric bulk and modulating solubility .
Natural Product Analogues
Natural amides from Lycium species (e.g., N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide) share the acrylamide-tryptamine hybrid structure. These compounds exhibit significant anti-inflammatory activity (IC$_{50}$ < 17.21 μM), attributed to polyphenolic substituents enhancing antioxidant and COX-2 inhibitory effects .
Physicochemical Properties
Key data for selected compounds:
Trends :
Anti-Inflammatory Activity
- Synthetic Derivatives : Carprofen-tryptamine hybrids (e.g., 6-chloro-carbazole derivative) exhibit weak prostaglandin synthetase inhibition, similar to parent NSAIDs .
- Natural Analogues : Compounds like N-trans-feruloyltyramine (IC$_{50}$ = 12.5 μM) surpass synthetic derivatives in potency, likely due to hydroxyl and methoxy groups enhancing radical scavenging .
Enzyme Inhibition
- Indolethylamine-N-Methyltransferase (INMT): Dimethylated derivatives (e.g., PDAT) show noncompetitive inhibition, while unmethylated analogues (PAT) lack efficacy, highlighting the role of N-alkylation .
- Cyclooxygenase (COX) : Methoxy-naphthalene derivatives (naproxen hybrids) retain COX-1/2 inhibition, with IC$_{50}$ values comparable to naproxen (~10 μM) .
Antimicrobial and Antifouling Activity
- Streptomyces-derived N-(2-(1H-indol-3-yl)ethyl)propionamide : Displays moderate antibacterial activity against E. coli and anti-biofilm effects against marine organisms .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide is a compound featuring an indole moiety linked to a prop-2-enamide functional group. This unique structure is significant in medicinal chemistry due to the diverse biological activities associated with indole derivatives. This article explores the biological activity, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by:
- Indole Ring : A bicyclic structure known for its presence in numerous biologically active compounds.
- Prop-2-enamide Group : This functional group contributes to the compound's reactivity and interaction with biological targets.
The precise mechanism of action for this compound remains under investigation; however, several potential interactions have been identified:
- Receptor Binding : Indole derivatives often interact with serotonin receptors, suggesting that this compound may modulate neurotransmitter activity, particularly in neurological contexts.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and viral replication, leading to potential therapeutic effects against various diseases .
- DNA Interaction : Preliminary studies indicate possible interactions with DNA, which could affect gene expression and cellular processes.
Biological Activity
This compound exhibits several notable biological activities:
- Anticancer Activity : Similar indole derivatives have shown promise in inhibiting tumor growth through various pathways. The compound's structural similarities to known anticancer agents suggest it may possess similar properties.
- Antimicrobial Properties : Studies on related compounds indicate potential efficacy against bacterial and fungal infections, highlighting the need for further exploration of this compound's antimicrobial effects .
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Notable Activities |
|---|---|---|
| N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide | Structure | Anti-inflammatory |
| N-[2-(1H-Indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide | Structure | Antimicrobial |
| N-[2-(1H-Indol-3-yl)ethyl]cinnamamide | Structure | Antioxidant |
The uniqueness of this compound lies in its combination of an indole nucleus with a prop-2-enamide side chain, which may provide distinct biological activities compared to other similar compounds.
In Vitro Studies
Recent studies have focused on evaluating the biological activity of this compound through in vitro assays. These studies typically assess:
- Cell Viability : Evaluating the compound's effect on cancer cell lines.
- Antimicrobial Efficacy : Testing against various bacterial strains to determine minimum inhibitory concentrations (MIC).
Preliminary results suggest that the compound exhibits significant cytotoxicity against certain cancer cell lines, indicating its potential as an anticancer agent.
Mechanistic Studies
Mechanistic studies are essential for understanding how this compound interacts with biological systems. Research indicates that the compound may act through:
- Modulation of Signaling Pathways : Influencing pathways involved in cell growth and apoptosis.
- Binding Affinity Studies : Investigating its interaction with specific receptors or enzymes related to disease processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
